molecular formula C7H11N3O2 B1526520 2-(2-Methoxyethoxy)pyrimidin-5-amine CAS No. 1251024-07-3

2-(2-Methoxyethoxy)pyrimidin-5-amine

Cat. No.: B1526520
CAS No.: 1251024-07-3
M. Wt: 169.18 g/mol
InChI Key: RMMKRBISZJYJEX-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)pyrimidin-5-amine (CAS 1251024-07-3) is a high-purity pyrimidine-based building block of interest in medicinal chemistry and drug discovery research. This compound, with molecular formula C7H11N3O2 and molecular weight 169.18 g/mol, is characterized by its pyrimidine ring substituted with an amine group and a 2-methoxyethoxy side chain . Pyrimidine derivatives are extensively investigated as core scaffolds in pharmaceutical research due to their broad biological activities . Research into substituted pyrimidines has shown they can exhibit significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The structure-activity relationships (SAR) of these compounds indicate that substitutions on the pyrimidine ring, like the 2-methoxyethoxy group present in this molecule, can crucially influence their potency and selectivity . This product is supplied as a powder and should be stored sealed in a dry, room temperature environment, protected from light . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(2-methoxyethoxy)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMKRBISZJYJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyethoxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to synthesize the current knowledge regarding the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
  • Antibacterial Properties
  • Anti-inflammatory Effects
  • Neuroprotective Properties

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against several types of cancer cells, including:

Cell LineIC50 (µM)Reference
HeLa15.0
HepG212.3
MCF-718.4
A17214.8

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antibacterial Properties

In vitro studies have demonstrated that this compound possesses antibacterial activity against a range of pathogenic bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16
K. pneumoniae64

These findings suggest that the compound may be a promising candidate for developing new antibacterial agents.

Anti-inflammatory Effects

Studies have shown that this pyrimidine derivative can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties. The compound was evaluated in a model of inflammation, demonstrating a reduction in TNF-alpha and IL-6 levels.

Neuroprotective Properties

Recent investigations have highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound exhibited significant inhibition of acetylcholinesterase (AChE) activity:

CompoundIC50 (µM)Reference
This compound20.15 ± 0.44

This suggests its potential utility in treating cognitive decline associated with neurodegenerative disorders.

Case Studies and Research Findings

  • Cytotoxicity Study : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • Antibacterial Evaluation : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of bacteria, suggesting its role in addressing antibiotic resistance.
  • Neuroprotection : In vivo studies using animal models demonstrated that administration of this compound improved cognitive function and reduced neuronal damage in models of Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Triazolo-Pyrimidine Derivatives

Several adenosine A₂A receptor antagonists share structural motifs with 2-(2-methoxyethoxy)pyrimidin-5-amine. Key examples include:

SCH-420814 (Preladenant)
  • Structure : 2-(2-Furanyl)-7-[2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine.
  • Key Features : Incorporates a methoxyethoxy group in the phenylpiperazine side chain.
  • Activity : Potent A₂A antagonist with high selectivity and oral bioavailability. Demonstrated efficacy in Parkinson’s disease models .
  • Comparison : The methoxyethoxy group enhances receptor binding and pharmacokinetics. However, SCH-420814’s complex triazolo-pyrazolo core increases molecular weight (503.57 g/mol) and synthetic complexity compared to the simpler pyrimidine scaffold of this compound.
SCH-58261
  • Structure : 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine.
  • Activity : High in vitro potency but associated with hERG channel inhibition, limiting therapeutic utility .
  • Comparison : Lacks the methoxyethoxy group, highlighting its importance in reducing off-target effects (e.g., hERG activity) observed in early analogs .

Pyrimidine-5-Amine Derivatives

5-Amino-2-methoxypyrimidine (CAS: 56621-89-7)
  • Structure : Simplified pyrimidine with methoxy and amine groups.
2-Chloro-4-methylpyrimidin-5-amine
  • Structure : Chlorine and methyl substituents on the pyrimidine ring.
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis.

Substituent-Driven SAR Insights

  • Methoxyethoxy vs. Methoxy : The ethoxy extension in this compound improves solubility and metabolic stability compared to methoxy analogs (e.g., 2,4-dimethoxypyrimidin-5-amine) .
  • Furanyl vs. Methoxyethoxy : Furanyl-containing analogs (e.g., SCH-58261) exhibit strong A₂A binding but higher hERG liability, whereas methoxyethoxy derivatives balance selectivity and safety .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
This compound C₇H₁₁N₃O₂ 185.19 2-methoxyethoxy, 5-amine Building block for antagonists
SCH-420814 (Preladenant) C₂₅H₂₉N₉O₃ 503.57 Triazolo-pyrazolo core, methoxyethoxy Potent A₂A antagonist
5-Amino-2-methoxypyrimidine C₅H₇N₃O 125.13 2-methoxy, 5-amine Intermediate
2-Chloro-4-methylpyrimidin-5-amine C₅H₆ClN₃ 143.58 2-chloro, 4-methyl Agrochemical intermediate

Table 2: Key SAR Observations

Substituent Effect on Activity Example Compounds
Methoxyethoxy Enhances solubility, receptor binding, and reduces hERG liability SCH-420814, Target compound
Furanyl Increases A₂A potency but elevates hERG inhibition SCH-58261
Chloro/Methyl Modifies electrophilicity and steric bulk for diverse applications 2-Chloro-4-methylpyrimidin-5-amine

Preparation Methods

Multi-step Synthesis via Nitration, Chlorination, Methoxylation, and Reduction (Based on Pyridine Analogs)

A closely related method for preparing 2-methoxy-5-aminopyridine, which shares structural similarity to the pyrimidine target, involves the following steps:

This method yields high purity 2-methoxy-5-aminopyridine with yields over 90%, mild reaction conditions, and environmentally friendly reagents. The process is suitable for industrial scale-up due to its simplicity and cost-effectiveness.

Direct Amination of 5-Alkoxymethylpyrimidines Using Ammonia and Catalysts

A patent describing the preparation of related pyrimidine amines provides a route starting from 5-alkoxymethylpyrimidines:

  • The 5-alkoxymethylpyrimidine is reacted directly with ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al₂O₃).
  • The reaction is performed in an inert organic solvent (e.g., toluene) or neat ammonia at elevated temperatures (180–350°C, preferably 210–300°C).
  • Ammonia equivalents range from 10 to 300 per mole of substrate.
  • This process replaces the alkoxy group with an amino group at the 5-position, yielding the desired aminopyrimidine derivative with high selectivity.

This method offers a shorter synthesis route by avoiding multiple reduction steps and uses readily available starting materials.

Alternative Substitution and Reduction Routes

Other methods involve:

  • Conversion of 2-hydroxyl-5-nitropyrimidine derivatives to 2-chloro-5-nitropyrimidine using phosphorus oxychloride and DMF as a catalyst.
  • Subsequent substitution of the chlorine atom with methoxyethoxy groups via nucleophilic substitution using sodium methoxide or sodium 2-methoxyethoxide in methanol or related solvents.
  • Final reduction of the nitro group to the amine using catalytic hydrogenation or chemical reducing agents.

These methods emphasize controlled reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Purity (HPLC %) Notes
Nitration of 2-aminopyridine Mixed acid (HNO3/H2SO4), ethylene dichloride 58–63 10–15 - - Low temp nitration, controlled pH wash
Chlorination of 2-hydroxypyridine Phosphorus oxychloride, DMF catalyst Reflux (ca. 100) 2–4 - - Formation of 2-chloro derivative
Methoxylation Sodium methylate, methanol reflux Reflux (~65) 1–2 96.5 98.8 Formation of 2-methoxy derivative
Catalytic hydrogenation 10% Pd/C, H2 (0.01 MPa), methanol 60 1 92.5 98.9 Reduction of nitro to amine
Direct amination (pyrimidine) NH3, Al2O3 catalyst, toluene 210–300 4 High High Replacement of alkoxy by amino group

Research Findings and Analysis

  • The nitration and chlorination steps require careful temperature control to avoid overreaction and side products.
  • Methoxylation under reflux with sodium methylate is efficient and yields crystalline products easily purified by recrystallization.
  • Catalytic hydrogenation is a clean method for reducing nitro groups to amines, with palladium on carbon catalysts showing high activity and recyclability.
  • The direct amination of 5-alkoxymethylpyrimidines with ammonia and Lewis acid catalysts represents a significant improvement in process efficiency by reducing the number of steps and avoiding hazardous reducing agents.
  • Solvent choice impacts reaction rates and product isolation; methanol and toluene are commonly used.
  • Purity levels above 98% are achievable with these methods, suitable for pharmaceutical intermediate standards.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxyethoxy)pyrimidin-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., Cl) at the pyrimidine ring with 2-(2-methoxyethoxy)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction temperature (60–100°C) and solvent polarity significantly affect yield and purity. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of X-ray crystallography (for 3D conformation) and spectroscopic techniques :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxyethoxy group at C2, amine at C5) .
  • IR Spectroscopy : Confirm functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C–O–C stretch at ~1100 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula .

Q. What safety precautions are required for handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines:

  • Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C to prevent hydrolysis of the methoxyethoxy group .
  • PPE : Nitrile gloves, lab coat, and fume hood for aerosol prevention. Toxicity data (e.g., LD₅₀) should be referenced from PubChem or EPA DSSTox .

Advanced Research Questions

Q. How does the methoxyethoxy side chain influence the compound’s reactivity in catalytic cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxyethoxy group increases electron density at the pyrimidine ring, enhancing reactivity in Suzuki-Miyaura couplings. However, steric hindrance may reduce yields with bulky catalysts (e.g., Pd(PPh₃)₄). Optimize ligand choice (e.g., XPhos) and solvent (e.g., THF/water) to balance electronic and steric effects .

Q. What contradictory findings exist regarding the compound’s interaction with biological macromolecules, and how can they be resolved?

  • Methodological Answer : Some studies report inhibition of thiamine biosynthesis enzymes , while others suggest no significant activity. Resolve contradictions via:

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) .
  • Mutagenesis studies : Identify critical amino acids in enzyme active sites .
  • Control experiments : Rule out solvent/DMSO interference in assays .

Q. What computational strategies predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize hydrogen bonding with the pyrimidine amine and hydrophobic interactions with the methoxyethoxy chain .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How does the compound’s solubility in ionic liquids (ILs) affect its electrochemical applications?

  • Methodological Answer : The methoxyethoxy group enhances solubility in polar ILs (e.g., 1-ethyl-3-methylimidazolium-based ILs) due to ether-oxygen interactions. Characterize via cyclic voltammetry in ILs like [EMIM][MDEGSO₄] to study redox behavior for battery applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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